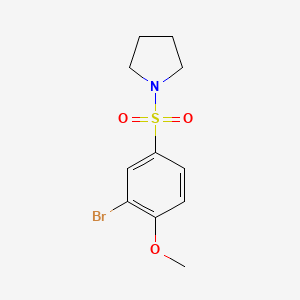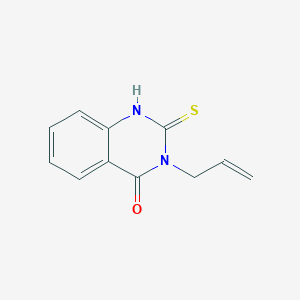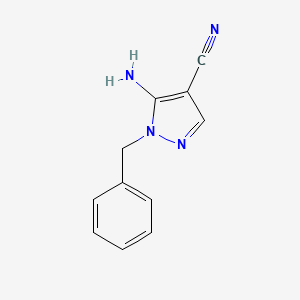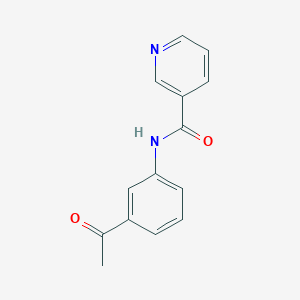
N-(3-acetylphenyl)nicotinamide
Übersicht
Beschreibung
N-(3-acetylphenyl)nicotinamide is a compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 . It is a naturally occurring biologically active nucleotide .
Synthesis Analysis
The synthesis methods of N-(3-acetylphenyl)nicotinamide mainly include chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis
The molecular structure of N-(3-acetylphenyl)nicotinamide consists of nicotinamide, ribose, and phosphate groups .Wissenschaftliche Forschungsanwendungen
Application 1: Antibacterial and Antibiofilm Properties
- Summary of Application: Nicotinamide derivatives, including “N-(3-acetylphenyl)nicotinamide”, have been investigated for their antibacterial and antibiofilm properties .
- Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). They were then investigated computationally at the B3LYP/6–31 + G (d,p) level .
- Results or Outcomes: The antibacterial and antibiofilm activities of the synthesized compounds were tested against various bacteria. ND4, one of the nicotinamide derivatives, was found to be the best inhibitor candidate against Enterococcus faecalis .
Application 2: Proteomics Research
- Summary of Application: “N-(3-acetylphenyl)nicotinamide” is used as a biochemical in proteomics research .
- Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study. Typically, these compounds may be used in assays, protein-protein interaction studies, or other types of molecular biology research .
- Results or Outcomes: The outcomes of these studies can also vary widely, but the use of “N-(3-acetylphenyl)nicotinamide” can help researchers better understand protein structures, functions, and interactions .
Application 3: Therapeutic and Cosmeceutical Applications
- Summary of Application: Niacinamide, a similar compound to “N-(3-acetylphenyl)nicotinamide”, has been widely used in skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
- Methods of Application: Niacinamide is typically applied topically as part of skincare products. It can also be administered orally for non-melanoma skin cancer prevention .
- Results or Outcomes: Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. It may partially prevent and/or reverse several biophysical changes associated with skin aging .
Application 4: NAD+ Synthesis
- Summary of Application: “N-(3-acetylphenyl)nicotinamide” may be involved in the synthesis of NAD+, an essential coenzyme in redox reactions .
- Methods of Application: The specific methods of application can vary widely depending on the specific experiment or study. Typically, these compounds may be used in assays or other types of molecular biology research .
- Results or Outcomes: The outcomes of these studies can also vary widely, but the use of “N-(3-acetylphenyl)nicotinamide” can help researchers better understand the biochemical mechanisms of NAD+ synthesis .
Application 5: Treatment of Skin Conditions
- Summary of Application: Niacinamide, a similar compound to “N-(3-acetylphenyl)nicotinamide”, has been used for the treatment of various skin conditions such as acne vulgaris, melasma, atopic dermatitis, rosacea, and psoriasis .
- Methods of Application: Niacinamide is typically applied topically as part of skincare products. It can also be administered orally for non-melanoma skin cancer prevention .
- Results or Outcomes: Niacinamide has been shown to be effective in managing these skin conditions. For example, a combination of 4% nicotinamide and 2% N-acetyl glucosamine was found to be more effective than nicotinamide alone .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)11-4-2-6-13(8-11)16-14(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNZENGMOKSDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274530 | |
| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)nicotinamide | |
CAS RN |
329222-95-9 | |
| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)
![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)
![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)
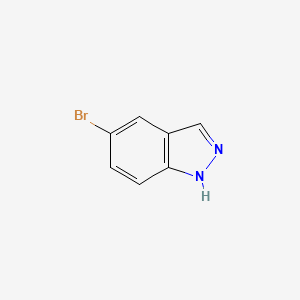
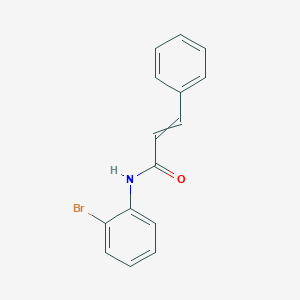
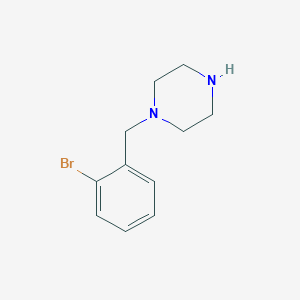
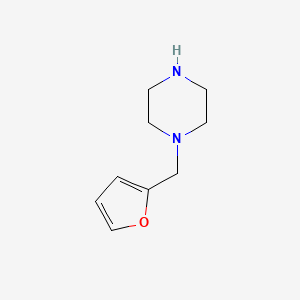
![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)
